1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
Overview
Description
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as indole derivatives, have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the furan ring in the compound is known for its reactivity and can participate in electrophilic substitution reactions . The pyrazole ring can interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them . Additionally, the piperazine moiety can form hydrogen bonds with proteins, affecting their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . It can also affect the expression of genes involved in oxidative stress responses and inflammation . Furthermore, the compound can alter cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle . These effects demonstrate the compound’s potential to influence cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s biological activity changes dramatically at certain dosage levels . These findings underscore the importance of dosage considerations in the compound’s application and study.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . It can also affect the citric acid cycle by modulating the activity of key enzymes . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For instance, the compound can bind to plasma proteins, affecting its distribution in the bloodstream . Additionally, the compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . These transport and distribution mechanisms are important for understanding the compound’s biological effects.
Biological Activity
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a complex organic compound characterized by the presence of a piperazine ring, a pyrazole moiety, and a furan group. This molecular structure positions it within the realm of heterocyclic compounds, which are extensively studied for their diverse biological activities and therapeutic potentials. The compound's formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Structural Features
The unique combination of the furan, pyrazole, and piperazine rings in this compound suggests potential interactions with various biological targets. The individual components contribute distinct properties:
- Furan : Known for its role in drug design due to its ability to participate in various chemical reactions.
- Pyrazole : Exhibits anti-inflammatory, analgesic, and anticonvulsant activities.
- Piperazine : Commonly found in many pharmaceutical agents, often enhancing pharmacological effects through its ability to interact with neurotransmitter receptors.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, possess a range of biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance:
- In vitro studies demonstrated that certain pyrazole compounds have Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Pyrazole-based compounds have been explored for their anti-inflammatory effects. For example:
- A series of pyrazole derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . Specific compounds showed IC50 values ranging from 60 to 70 μg/mL.
Antitumor Activity
Emerging research suggests potential anticancer properties:
- Compounds structurally related to this compound have displayed promising results against various cancer cell lines with IC50 values in the sub-micromolar range .
Case Study: Synthesis and Evaluation
A recent study synthesized various pyrazole derivatives including this compound. The synthesized compounds were evaluated for their biological activities:
- Synthesis Method : Multi-step reactions were employed to create derivatives with varying substituents on the pyrazole ring.
- Biological Testing : The resultant compounds were subjected to antimicrobial assays, revealing significant activity against both gram-positive and gram-negative bacteria.
Table of Biological Activities
Properties
IUPAC Name |
1-[[5-(furan-2-yl)-1H-pyrazol-4-yl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBKCNVBSNRRSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(NN=C2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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